N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing acetamide side chain. Its core structure includes a bicyclic thienopyrimidinone scaffold substituted with a 3,5-dimethylphenyl group at position 3 and a 4-butylphenyl group via a thioacetamide linker.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S2/c1-4-5-6-19-7-9-20(10-8-19)27-23(30)16-33-26-28-22-11-12-32-24(22)25(31)29(26)21-14-17(2)13-18(3)15-21/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNTVZOZSNJTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound consists of a thieno[3,2-d]pyrimidine moiety linked to an acetamide group through a thioether bond. The structural complexity suggests a potential for diverse biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity
-
Antitumor Activity
- The thieno[3,2-d]pyrimidine scaffold has been linked to anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis.
-
Urease Inhibition
- Compounds with acetamide functionalities have been studied for their urease inhibitory activity. This is particularly relevant for treating conditions like urease-related infections and kidney stones . Molecular docking studies suggest that these compounds bind effectively to the enzyme's active site, leading to significant inhibition .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Study on Antimicrobial Properties : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. One compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .
- Antitumor Efficacy : In vitro studies revealed that certain thieno[3,2-d]pyrimidine derivatives induced apoptosis in human cancer cell lines such as HepG2 and MCF-7. The mechanism was linked to the activation of caspase pathways .
Research Findings
Research findings on this compound indicate:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Effects on Electronic and Steric Properties
The target compound’s 3,5-dimethylphenyl group provides electron-donating methyl substituents, enhancing the aromatic ring’s electron density. This contrasts with analogs bearing electron-withdrawing groups (e.g., 4-chlorophenyl in -nitrophenyl in ), which may alter reactivity or binding affinities. The 4-butylphenyl substituent introduces significant hydrophobicity compared to smaller groups like methyl () or trifluoromethyl (). Such variations influence lipophilicity (logP) and bioavailability .
Physicochemical and Spectroscopic Properties
Key comparisons include:
Key Observations :
- Melting Points : ’s analog (224–226°C) suggests higher crystallinity due to hydrogen bonding (NHCO and NH groups) .
- NMR Trends : The NH proton in appears at δ 12.45, indicative of strong hydrogen bonding, while methyl groups (δ 2.21) align with typical aliphatic protons. The target compound’s butyl chain would likely show δ 0.8–1.5 for CH₂/CH₃ protons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
